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Introduction
Solangepras (also known as CVN-424) is an orally administered, small molecule inverse

agonist of the G protein-coupled receptor 6 (GPR6) currently under investigation for the

treatment of Parkinson's disease.[1][2] Its development marks a significant shift away from

traditional dopaminergic therapies, offering a novel, targeted approach to managing the motor

and non-motor symptoms of this neurodegenerative disorder. This technical guide provides a

comprehensive overview of the molecular structure of Solangepras, its mechanism of action,

and the key experimental findings from preclinical and clinical studies.

Molecular Structure and Properties
Solangepras is a synthetic, small molecule with the chemical formula C24H29F2N5O3 and a

molar mass of 473.525 g·mol−1.[1] Its systematic International Union of Pure and Applied

Chemistry (IUPAC) name is 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-

yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone.[1] The structural integrity and

stereochemistry of Solangepras are crucial for its high-affinity binding and inverse agonist

activity at the GPR6 receptor.
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Property Value Reference

Chemical Formula C24H29F2N5O3 [1]

Molar Mass 473.525 g·mol−1 [1]

IUPAC Name

1-[2-[4-(2,4-

difluorophenoxy)piperidin-1-

yl]-3-[[(3R)-oxolan-3-

yl]amino]-7,8-dihydro-5H-

pyrido[3,4-b]pyrazin-6-

yl]ethanone

[1]

Development Code CVN-424 [1]

Drug Class GPR6 Inverse Agonist [1]

Mechanism of Action: Targeting the Indirect
Pathway
Solangepras exerts its therapeutic effects by acting as an inverse agonist on the GPR6

receptor. GPR6 is an orphan receptor predominantly and selectively expressed in the medium

spiny neurons (MSNs) of the striatum that constitute the brain's "indirect pathway" of motor

control.[3] This pathway is known to inhibit movement. In Parkinson's disease, the loss of

dopamine leads to hyperactivity of this indirect pathway, contributing to the characteristic motor

deficits.

By inhibiting the constitutive activity of GPR6, Solangepras modulates the signaling within

these indirect pathway MSNs.[3] This non-dopaminergic mechanism helps to restore the

balance between the direct and indirect pathways in the basal ganglia, thereby improving motor

function without directly stimulating dopamine receptors.[3] This targeted approach is

anticipated to reduce the risk of dopamine-related side effects, such as dyskinesia.
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Caption: Signaling pathway of Solangepras as a GPR6 inverse agonist.

Preclinical and Clinical Development
Solangepras has undergone extensive preclinical and clinical evaluation to establish its safety,

tolerability, and efficacy.

Preclinical Studies
In vitro and in vivo preclinical studies have demonstrated the potency and selectivity of

Solangepras.

Quantitative Data from Preclinical Studies:

Parameter Value Species Assay Reference

Ki 9.4 nM Human
Radioligand

Binding Assay
[2]

EC50 38 nM Human
cAMP Functional

Assay
[2]

Brain RO50

(Plasma Conc.)
6.0 ng/mL Mouse

Receptor

Occupancy
[4]

Brain RO50

(Plasma Conc.)
7.4 ng/mL Rat

Receptor

Occupancy
[4]

Experimental Protocols:
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Radioligand Binding Assay: Competition binding assays were performed using membranes

from cells expressing recombinant human GPR6 and a radiolabeled GPR6 ligand to

determine the binding affinity (Ki) of Solangepras.[5]

cAMP Functional Assay: The inverse agonist activity of Solangepras was assessed by

measuring its ability to inhibit the constitutive production of cyclic AMP (cAMP) in cells

overexpressing GPR6. The half-maximal effective concentration (EC50) was determined

from concentration-response curves.[2]

Receptor Occupancy (RO) Studies: The in vivo receptor occupancy of Solangepras in the

brain was determined in rodents. Following oral administration of Solangepras, brain tissue

was collected, and the amount of drug bound to GPR6 was quantified to establish the

plasma concentration required to occupy 50% of the receptors (RO50).[4]

Animal Models of Parkinson's Disease: The efficacy of Solangepras in reversing motor

deficits was evaluated in established rodent models, including the haloperidol-induced

catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.[4]
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Caption: Preclinical experimental workflow for Solangepras.

Clinical Trials
Solangepras has advanced through multiple phases of clinical trials to evaluate its safety and

efficacy in patients with Parkinson's disease.
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Summary of Key Clinical Trial Data:

Trial Phase
Patient
Population

Dosage(s)
Primary
Endpoint

Key
Findings

Reference(s
)

Phase 2

(Adjunctive

Therapy)

Parkinson's

disease with

motor

fluctuations

150 mg

Change in

daily "OFF"

time

Statistically

significant

reduction in

"OFF" time.

[6]

Phase 2

(Monotherapy

- ASCEND)

Early-stage,

untreated

Parkinson's

disease

150 mg

Change in

MDS-UPDRS

Parts II+III

Did not meet

primary

endpoint, but

showed

positive

trends in non-

motor

symptoms.

[7][8]

Phase 3

(Adjunctive

Therapy -

ARISE)

Parkinson's

disease with

motor

fluctuations

75 mg, 150

mg

Change in

daily "OFF"

time

Ongoing,

topline data

expected in

H1 2026.

[6]

Experimental Protocols in Clinical Trials:

Study Design: Clinical trials have employed randomized, double-blind, placebo-controlled

designs.[8]

Patient Population: Participants have included individuals with early-stage Parkinson's

disease and those with more advanced disease experiencing motor fluctuations.[6][7]

Outcome Measures: Efficacy has been primarily assessed using the Movement Disorder

Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and patient-reported

diaries to quantify daily "OFF" time.[6][8] Safety and tolerability have been monitored through

the recording of adverse events.
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Conclusion
Solangepras represents a promising, novel therapeutic agent for Parkinson's disease with a

distinct, non-dopaminergic mechanism of action. Its molecular structure is optimized for potent

and selective inverse agonism at the GPR6 receptor, leading to the modulation of the indirect

motor pathway. While clinical trial results have been mixed, with notable success as an

adjunctive therapy, the ongoing Phase 3 ARISE trial will be crucial in further defining its role in

the management of Parkinson's disease. The unique pharmacological profile of Solangepras
holds the potential to address unmet needs in the treatment of this complex neurodegenerative

condition, particularly in improving motor function and potentially mitigating the side effects

associated with long-term dopaminergic treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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